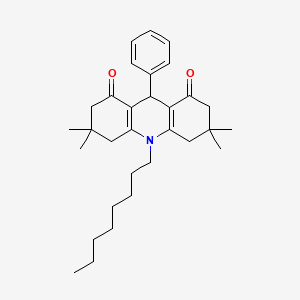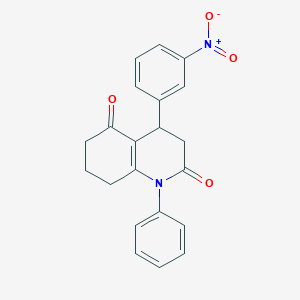![molecular formula C16H12Br2N4O5 B11558905 2-Bromo-N-({N'-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11558905.png)
2-Bromo-N-({N'-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-({N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, hydroxyl, and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-({N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting with the bromination of benzamide derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and pH levels to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-({N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group may produce amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-({N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-({N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of bromine and nitro groups can enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-N-(2-hydroxy-5-methylphenyl)benzamide
- 2-Bromo-N-(4-hydroxyphenyl)-N-methylbenzamide
- 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzamide
Uniqueness
Compared to similar compounds, 2-Bromo-N-({N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the hydrazinecarbonyl moiety, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H12Br2N4O5 |
|---|---|
Molekulargewicht |
500.1 g/mol |
IUPAC-Name |
2-bromo-N-[2-[(2Z)-2-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H12Br2N4O5/c17-12-4-2-1-3-11(12)16(25)19-8-14(23)21-20-7-9-5-10(22(26)27)6-13(18)15(9)24/h1-7,24H,8H2,(H,19,25)(H,21,23)/b20-7- |
InChI-Schlüssel |
DSSSFRWNSCISFA-SCDVKCJHSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C\C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11558825.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11558827.png)
![2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide](/img/structure/B11558828.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11558830.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11558835.png)
![N-[3-(acetylamino)phenyl]-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11558837.png)
![2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11558847.png)
![3,4-Dibromo-2-[({2-[4-(tert-butyl)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol](/img/structure/B11558848.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558855.png)
![N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide](/img/structure/B11558856.png)

![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11558869.png)
![N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11558870.png)
